
Muscimol
Overview
Description
Muscimol (3-hydroxy-5-aminomethyl-isoxazole) is a psychoactive compound found in Amanita mushrooms, notably Amanita muscaria and Amanita pantherina. As a structural analog of γ-aminobutyric acid (GABA), this compound acts as a potent agonist of GABAA receptors, binding with high affinity to the orthosteric site and inducing hyperpolarization of neurons . Historically used in Siberian shamanic rituals, its effects range from sedation and euphoria to hallucinations, depending on dosage and individual sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Muscimol can be synthesized through the decarboxylation of ibotenic acid, which is also found in Amanita muscaria mushrooms. The decarboxylation process can be initiated by heat, drying, or an acidic environment . Another method involves the acid-base extraction process, where the mushroom material is treated with a mild acid to convert this compound to its water-soluble form. After filtering out the solid residues, the solution is treated with a base, causing this compound to precipitate .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from dried Amanita muscaria mushroom caps. The extraction process includes solvent extraction using non-polar solvents such as dichloromethane or chloroform. The crude this compound obtained is then purified through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Muscimol undergoes several types of chemical reactions, including:
Decarboxylation: Conversion of ibotenic acid to this compound.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution: this compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Decarboxylation: Heat, drying, or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The primary product of the decarboxylation of ibotenic acid is this compound. Other reactions may yield various substituted derivatives of this compound, depending on the reagents and conditions used .
Scientific Research Applications
Muscimol has a wide range of scientific research applications:
Chemistry: Used as a tool to study gamma-aminobutyric acid type A receptor mechanisms and synaptic transmission.
Mechanism of Action
Muscimol primarily functions as a gamma-aminobutyric acid type A receptor agonist. By mimicking the inhibitory neurotransmitter gamma-aminobutyric acid, this compound activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Comparison with Similar Compounds
Structural Analogues and Structure-Activity Relationships (SAR)
Muscimol’s isoxazole ring and aminomethyl group are critical for its activity. Modifications to these moieties often reduce efficacy:
- M-1 (4-AHP) : A bioisosteric analog retaining partial pyroptosis inhibition but with reduced potency compared to this compound .
- M-2 to M-4 : Structural derivatives lacking pyroptosis inhibition despite retaining GABAA agonist activity, underscoring distinct structure-activity requirements for different biological effects .
- Isoxazole derivatives : Substitutions at the 3-position abolish GABAA binding, while methylation at the 5-position reduces affinity by 90% .
Table 1: Key Structural Analogs of this compound
Compound | Structural Modification | GABAA Activity | Pyroptosis Inhibition |
---|---|---|---|
This compound | None (reference) | High (EC50 ~1 μM) | Yes |
M-1 (4-AHP) | Isoxazole → pyrazole | Moderate | Yes (reduced potency) |
M-2–M-4 | Varied substitutions | Low to moderate | No |
Comparison with Ibotenic Acid
Ibotenic acid, a co-occurring compound in Amanita species, serves as a prodrug for this compound via decarboxylation. Key distinctions:
- Mechanism : Ibotenic acid is a glutamate receptor agonist (NMDA and metabotropic), inducing excitotoxicity, while this compound inhibits neuronal activity via GABAA .
- Potency : Amanita pantherina contains higher ibotenic acid levels, contributing to its greater toxicity compared to A. muscaria .
- Pharmacokinetics : Oral ingestion of ibotenic acid leads to partial conversion to this compound, complicating its psychoactive profile .
Table 2: this compound vs. Ibotenic Acid
Property | This compound | Ibotenic Acid |
---|---|---|
Receptor Target | GABAA agonist | NMDA/mGluR agonist |
Effect | Sedation, hyperpolarization | Excitotoxicity, seizures |
Bioactivation | Active form | Decarboxylates to this compound |
Toxicity | Low (CNS depression) | High (neuroexcitatory) |
Comparison with Other GABAergic Compounds
THIP (Gaboxadol)
- A synthetic GABAA agonist with selectivity for δ-subunit-containing receptors, THIP induces sedation but lacks this compound’s hallucinogenic effects .
- Binding Affinity : this compound exhibits higher affinity for α/β/γ-subunit complexes (Ki ~10 nM) compared to THIP (Ki ~100 nM) .
General Anesthetics (e.g., R-(−)-14)
- R-(−)-14 potentiates GABAA receptors (EC50 ~2 μM) and modulates this compound binding, but unlike this compound, it directly activates receptors in the absence of GABA .
Bicuculline
- A competitive GABAA antagonist, bicuculline reverses this compound’s cardiovascular effects (e.g., blood pressure modulation) .
Comparison with Psychedelics (LSD, Psilocybin)
While this compound is occasionally compared to serotonergic psychedelics, mechanistic differences are profound:
- Receptor Targets : this compound acts on GABAA, whereas LSD and psilocybin target 5-HT2A receptors .
- Behavioral Effects : this compound induces GABAergic sedation and disinhibition, contrasting with the heightened sensory perception and introspection of serotonergic psychedelics .
Pharmacological and Clinical Implications
- Neuroprotection : this compound pretreatment reduces β-amyloid-induced neuronal damage by enhancing GABAA α1 expression .
- Pain Modulation : In neuropathic pain models, this compound’s efficacy is diminished due to elevated cAMP/cGMP levels in dorsal root ganglia, highlighting pathway-specific interactions .
- Pyroptosis Inhibition: Unique to this compound among its analogs, this effect is independent of GABAA signaling, suggesting novel therapeutic targets .
Biological Activity
Muscimol is a psychoactive compound primarily found in the Amanita muscaria mushroom, commonly known as the fly agaric. It is a potent agonist of the GABA receptor, which plays a critical role in mediating inhibitory neurotransmission in the central nervous system. This article explores the biological activity of this compound, focusing on its pharmacological effects, therapeutic potential, and relevant research findings.
This compound's primary mechanism involves its interaction with GABA receptors, leading to increased chloride ion influx and neuronal hyperpolarization. This action results in decreased neuronal excitability and has implications for various neurological conditions.
Key Findings on this compound's Mechanism
- TREK-2 Channel Activation : this compound has been shown to directly activate the TREK-2 potassium channel, which contributes to its neuroprotective effects. In a study involving HEK-293 cells, this compound increased TREK-2 currents significantly (1.5 ± 0.6-fold at 100 μM) and demonstrated a blockade in the presence of GABA antagonists .
- GABAergic Neurons : this compound's action on GABAergic neurons suggests it can modulate synaptic transmission and influence pain pathways, making it a candidate for treating neuropathic pain .
Biological Activities
This compound exhibits various biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.
Analgesic Effects
Recent systematic reviews have highlighted this compound's efficacy in alleviating neuropathic pain. A meta-analysis of 22 studies revealed significant reductions in mechanical allodynia (SMD = 1.78) and hyperalgesia (SMD = 1.62), indicating its potential as a therapeutic agent for pain management .
Anti-inflammatory Properties
This compound also displays antioxidant and anti-inflammatory activities. Its ability to modulate inflammatory responses makes it relevant for conditions characterized by neuroinflammation .
Neuropathic Pain Treatment
In clinical settings, this compound has been investigated for its role in managing nerve injury-related neuropathic pain. In one study, patients receiving this compound reported significant pain relief within 15 minutes post-administration, with effects lasting up to 180 minutes .
Poisoning Incidents
This compound's toxicity profile is notable in cases of mushroom poisoning. A retrospective study analyzed 43 patients with symptoms related to ibotenic acid and this compound exposure from Amanita species. Symptoms included confusion, hallucinations, and gastrointestinal distress .
Data Summary
The following table summarizes key findings from studies on this compound's biological activities:
Q & A
Basic Research Questions
Q. What experimental designs are optimal for assessing Muscimol's effects on behavioral paradigms like feeding or operant behavior?
- Methodological Answer : Utilize split-plot ANOVA to evaluate within-subject effects of this compound and repeated interventions, as this accounts for individual variability and repeated testing. For example, in sodium-depletion studies, counterbalanced crossover designs with saline controls are critical to isolate this compound-specific effects . Microstructural analyses of licking behavior (e.g., latency, burst patterns) can reveal subtle changes in sucrose or salt intake, validated via repeated-measures ANOVA .
Q. How does this compound's binding to GABAA receptors influence neuronal activity in targeted brain regions?
- Methodological Answer : Employ autoradiography with tritiated this compound to map receptor density and distribution in brain slices. Studies show this compound binds to GABAA receptors in the hippocampus, striatum, and substantia nigra, with distinct high- and low-affinity sites (KD = 4.3 nM and 38.2 nM, respectively) . Co-infusion with Gd-DTPA during convection-enhanced delivery enables real-time MRI monitoring of this compound distribution in primates .
Q. What are validated models for studying this compound's effects on synaptic plasticity and memory retrieval?
- Methodological Answer : Use fear conditioning-extinction paradigms with intrahippocampal this compound infusions. For example, this compound inactivation of the dorsal hippocampus disrupts context-specific extinction retrieval, assessed via freezing behavior and analyzed with split-plot ANOVA (F(1,23) = 7.812, p = 0.01) . Electrophysiological recordings in hippocampal slices can quantify chloride currents (EC50 = 40 μM) to evaluate GABAA receptor desensitization .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy across neuropathic pain models?
- Methodological Answer : Conduct meta-regression analyses to identify heterogeneity sources. For instance, subgroup analyses reveal this compound’s efficacy in mechanical hyperalgesia (SMD = 1.21–2.07) is route-dependent (intrathecal vs. intracerebral) but dose-independent (meta-regression p = 0.059) . Thermal hyperalgesia shows higher efficacy in peripheral vs. central pain models (SMD = 3.33 vs. 1.87), suggesting differential GABAergic modulation .
Q. What advanced delivery systems optimize this compound's therapeutic window in epilepsy research?
- Methodological Answer : Implement convection-enhanced delivery (CED) with integrated catheter-electrode systems in primates. Co-infusing this compound with Gd-DTPA allows real-time MRI tracking (Vd/Vi ratio = 8.2 ± 1.3) and ensures homogeneous distribution . Dose escalation studies (0.125–1 mM) identify safe thresholds; concentrations >0.5 mM induce reversible somnolence, validated via EEG and histopathology .
Q. How does this compound inactivation of the rostromedial tegmental nucleus (RMTg) alter ethanol self-administration?
- Methodological Answer : Use operant chambers with lever-pressing assays. Intra-RMTg this compound increases active-lever presses (F(3,21) = 39.143, p < 0.001) and ethanol intake (g/kg/30 min: q = 9.463–10.138, p < 0.001), analyzed via two-way repeated-measures ANOVA. Microstructural analysis of head entries and lick patterns reveals temporal dynamics (e.g., peak effects at 5–10 minutes post-infusion) .
Q. What statistical approaches address order effects in repeated this compound interventions?
- Methodological Answer : Apply crossover trial designs with split-plot ANOVA to control for carryover effects. For example, in repeated sodium-depletion studies, counterbalancing this compound/saline injections and using pooled error terms in post hoc Tukey tests minimize variance from depletion-induced appetite changes .
Q. How does this compound modulate error-based learning in motor systems?
- Methodological Answer : Combine saccadic adaptation tasks with unilateral this compound injections in the substantia nigra pars reticulata. Analyze ipsiversive saccade gains (Wilcoxon rank-sum test, p < 0.05) and contraversive saccade variability to dissociate GABAergic inhibition from adaptation effects .
Properties
IUPAC Name |
5-(aminomethyl)-1,2-oxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQHPWUVQPJPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Record name | MUSCIMOL | |
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DSSTOX Substance ID |
DTXSID5041069 | |
Record name | Muscimol | |
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Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. Formerly used as a sedative and an anti-emetic. (EPA, 1998), Solid; [Merck Index] White powder; [MSDSonline] | |
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Vapor Pressure |
0.000294 [mmHg] | |
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Color/Form |
Crystals | |
CAS No. |
2763-96-4 | |
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Record name | 5-(aminomethyl)isoxazol-3-ol hydrate | |
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Melting Point |
347 °F decomposes (EPA, 1998), 175 °C (decomposes) | |
Record name | MUSCIMOL | |
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